![molecular formula C15H13N3O B2609430 3-(benzylamino)quinoxalin-2(1H)-one CAS No. 728026-83-3](/img/structure/B2609430.png)
3-(benzylamino)quinoxalin-2(1H)-one
Overview
Description
“3-(benzylamino)quinoxalin-2(1H)-one” is a chemical compound with the molecular formula C15H13N3O . It has an average mass of 251.283 Da .
Synthesis Analysis
The synthesis of quinoxalin-2(1H)-ones, including “this compound”, has been a subject of research. Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has emerged as a modern sustainable protocol . This process involves the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones . The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has also attracted considerable attention .Chemical Reactions Analysis
The C-3 functionalization of quinoxalin-2(1H)-ones, including “this compound”, has been studied . This includes various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones .Scientific Research Applications
Synthesis and Functionalization
3-(Benzylamino)quinoxalin-2(1H)-one, as a derivative of quinoxalin-2(1H)-one, plays a significant role in various chemical synthesis processes. Recent advancements in the synthesis and C–H bond functionalization of quinoxalin-2(1H)-one have expanded its applications. This includes selective C–H bond functionalization methods like arylation, amination, acylation, amidation, alkylation, and benzylation (Ghosh & Das, 2020).
Anticancer Activity
The compound has been studied for its potential in vitro anticancer activity. For instance, a study evaluated the anticancer activity of 28 3-carboxy or carbethoxy quinoxalines bearing a substituted benzylamino group, highlighting the compound's relevance in cancer research (Corona et al., 2000).
Chemical Reactions
Quinoxalin-3(4H)-one 1-N-oxides, closely related to this compound, have shown reactivity as 1,3-dipoles in cycloaddition reactions. These reactions are crucial for synthesizing various quinoxalin derivatives, including those with benzylamino groups (Mason & Tennant, 1972).
Organic Chemistry and Drug Synthesis
The compound is integral in the field of organic chemistry and drug synthesis. For example, metal-free visible-light-induced C–H/C–H cross-dehydrogenative-coupling of quinoxalin-2(H)-ones with simple ethers demonstrates an efficient method for synthesizing various quinoxalin derivatives (Wei et al., 2018). Another study details the copper-catalyzed C-3 benzylation of quinoxalin-2(1H)-ones, further emphasizing the versatility of this compound in chemical synthesis (Xie et al., 2022).
Photophysical Properties
The photophysical properties of quinoxalin-2(1H)-one derivatives, such as 3-Benzylquinoxalin-2(1H)-one, are another area of research. These properties are influenced by solvent interactions, providing insights into the behavior of these compounds under different conditions (Jdaa et al., 2017).
Mechanism of Action
Target of Action
Quinoxalin-2(1h)-ones have been noted for their diverse biological activities and chemical properties , suggesting that they may interact with multiple targets.
Mode of Action
The mode of action of 3-(benzylamino)quinoxalin-2(1H)-one involves the C-3 functionalization of quinoxalin-2(1H)-ones . This process has recently emerged as a modern sustainable protocol, with various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones being developed .
Biochemical Pathways
The c-3 functionalization of quinoxalin-2(1h)-ones is known to offer robust applications in the medicinal, pharmaceutical, and agriculture industry , suggesting that it may influence a variety of biochemical pathways.
Result of Action
The c-3 functionalization of quinoxalin-2(1h)-ones is known to result in structurally diverse 3-benzylquinoxalin-2(1h)-ones .
Action Environment
The shift from metal-catalyzed to metal-free methodologies in the c-3 functionalization of quinoxalin-2(1h)-ones suggests that environmental considerations are being taken into account .
properties
IUPAC Name |
3-(benzylamino)-1H-quinoxalin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15-14(16-10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUYTAACPJYAHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332153 | |
Record name | 3-(benzylamino)-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204739 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
728026-83-3 | |
Record name | 3-(benzylamino)-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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